

Comparative Docking Analysis of 2-Methylquinoline Sulfonamides as Enzyme Inhibitors

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Compound of Interest

Compound Name: 2-methylquinoline-6-sulfonamide

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A comprehensive guide for researchers and drug development professionals on the binding affinities and interaction mechanisms of 2-methylquinoline sulfonamide derivatives with various enzymatic targets. This report synthesizes data from multiple studies to provide a comparative overview of their potential as therapeutic agents.

The unique structural scaffold of 2-methylquinoline sulfonamides has positioned them as promising candidates in drug discovery, with demonstrated activity against a range of biological targets. This guide provides a comparative analysis of their performance in molecular docking studies, supported by experimental data and detailed methodologies, to aid researchers in the design and development of novel inhibitors. The primary focus of these studies has been on their role as anticancer, antibacterial, and antiviral agents through the inhibition of key enzymes.

Performance Comparison: Binding Affinities and Inhibitory Concentrations

The inhibitory potential of various 2-methylquinoline sulfonamide derivatives has been quantified through binding energy calculations in docking studies and validated by in vitro inhibitory assays. The data below summarizes the performance of selected compounds against several key protein targets.



Compound Series/Deriv ative	Target Enzyme	Docking Score (kcal/mol)	Binding Affinity (K _i)	IC50	Reference
Quinoline- based benzenesulfo namides (QBS 13b)	Carbonic Anhydrase IX (hCA IX)	Not specified	5.5 nM	Not specified	[1][2]
Quinoline- based benzenesulfo namides (QBS 11c)	Carbonic Anhydrase IX (hCA IX)	Not specified	8.4 nM	Not specified	[1][2]
Novel Sulfonamide Derivative (Compound 9)	Carbonic Anhydrase II (hCA II)	Not specified	36.77 ± 8.21 nM	Not specified	[3]
Quinoline- Sulfonamide Hybrid (QS-3)	P. aeruginosa Gyrase Modulator (PmbA)	-8.0	Not specified	Not specified	[4]
Pyrimidine-containing Quinoline Derivative (Compound 4)	HIV Reverse Transcriptase	-10.67	Not specified	Not specified	[5]
Quinazoline Sulfonamide (Compound 4d)	Bcl-2	Not specified	Not specified	2.5 μM (MCF- 7 cells)	[6]







Quinazoline					
Sulfonamide	Bcl-2	Not enocified	Not specified	5.0 μM (MCF- 7 cells)	[6]
(Compound		Not specified			
4f)					

Note: The data presented is a selection from various studies to highlight the comparative efficacy of different derivatives. Direct comparison between different studies should be made with caution due to variations in experimental and computational protocols.

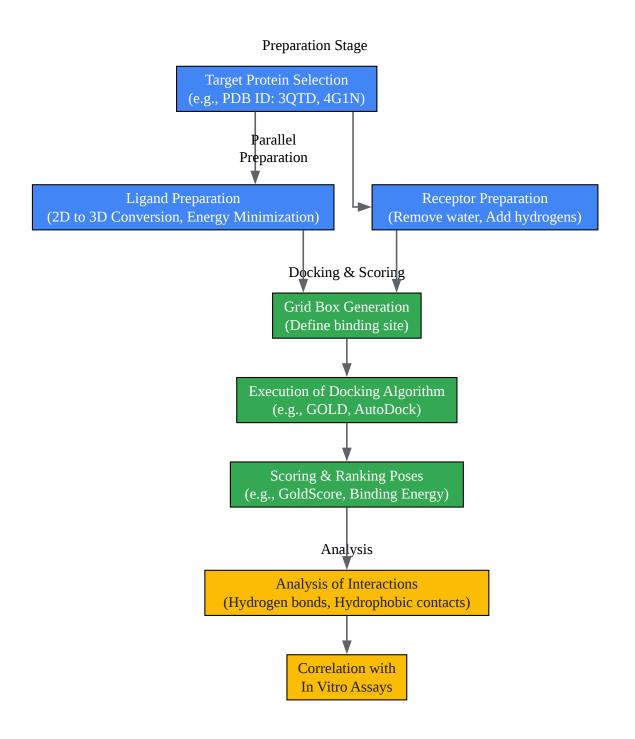
Experimental Protocols: Molecular Docking Methodologies

The following sections detail the common steps and specific software parameters used in the molecular docking studies of 2-methylquinoline sulfonamides.

General Docking Workflow

A generalized workflow for the computational analysis of these compounds involves several key stages, from target preparation to the analysis of binding interactions.





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A generalized workflow for molecular docking studies.



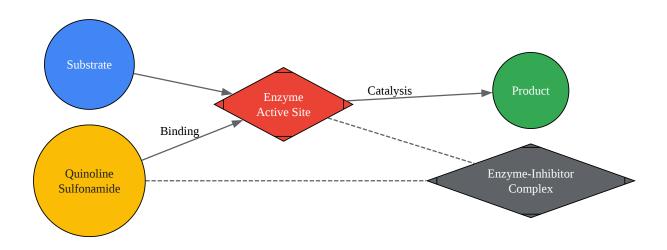
Specific Software and Parameters

- GOLD (Genetic Optimisation for Ligand Docking):
 - Software Version: 5.3.0, 2020.1.[7][8]
 - Scoring Function: Goldscore was utilized to rank the binding poses based on their fitness.
 [7]
 - Binding Site Definition: The active site cavity was defined as a region within a 10 Å radius from a reference ligand or specific protein residues.[7][8]
 - Docking Runs: A minimum of three independent docking runs were typically performed for each ligand to ensure the reliability of the predicted binding mode.[7]
- AutoDock Vina:
 - Software Version: 4.[9]
 - Grid Parameters: A grid box is defined around the active site of the target protein to encompass all potential binding residues.
 - Exhaustiveness: The exhaustiveness of the search was typically set to a default value of
 8.[9]
 - Output: The output provides binding affinity scores (in kcal/mol) and the root-mean-square deviation (RMSD) values for different binding modes.[9]
- ArgusLab:
 - Software Version: 4.0.1.[10]
 - Target: Used for docking studies against human DNA topoisomerase II.[10]
 - Analysis: The binding affinity was evaluated based on the calculated dock score and the formation of hydrogen bonds with surrounding amino acid residues.[10]

Mechanism of Action: Enzyme Inhibition



The primary mechanism by which quinoline sulfonamides exert their therapeutic effect is through the competitive inhibition of key enzymes. The sulfonamide moiety often plays a crucial role in coordinating with metal ions in the active site (e.g., Zn²+ in carbonic anhydrases) or forming critical hydrogen bonds that displace essential molecules, thereby blocking the enzyme's catalytic activity.



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Mechanism of competitive enzyme inhibition.

For instance, in the inhibition of carbonic anhydrases, the sulfonamide group coordinates with the zinc ion in the active site, mimicking the binding of the natural substrate (bicarbonate).[11] This strong interaction prevents the enzyme from carrying out its physiological function. Similarly, in targeting bacterial gyrase or viral reverse transcriptase, these compounds bind to allosteric or active sites, inducing conformational changes that inactivate the enzyme.[4][5]

The continued exploration of 2-methylquinoline sulfonamides through computational docking and experimental validation holds significant promise for the development of targeted and effective therapies for a multitude of diseases. The data and methodologies presented in this guide offer a foundational understanding for researchers to build upon in their quest for novel therapeutic agents.







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